molecular formula C6H12O6 B583699 D-Galactose-4-d CAS No. 478518-71-7

D-Galactose-4-d

Cat. No.: B583699
CAS No.: 478518-71-7
M. Wt: 181.162
InChI Key: GZCGUPFRVQAUEE-OXNPZZGPSA-N
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Description

D-Galactose-4-d is a monosaccharide sugar that is a C-4 epimer of glucose. It is an aldohexose and exists in both open-chain and cyclic forms. In its natural state, this compound is found in various biological systems, including plants, animals, and microorganisms. It is a crucial component of glycoproteins and glycolipids, which are essential for cellular functions and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-4-d can be synthesized through the isomerization of D-glucose using specific enzymes such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-glucose to this compound under optimal conditions, including a temperature range of 45-75°C and a pH of 7.0-9.0 .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of lactose, a disaccharide composed of glucose and galactose. The process includes the hydrolysis of lactose to yield D-glucose and this compound, followed by the purification of this compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-4-d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Galactose-4-d has numerous applications in scientific research:

Mechanism of Action

D-Galactose-4-d exerts its effects by interacting with specific cell surface receptors, such as galactose receptors on hepatocytes. Upon binding, it facilitates the uptake of galactose-conjugated molecules into the cells. This mechanism is particularly useful in targeted drug delivery systems, where this compound can enhance the cellular uptake of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interactions with galactose receptors, making it highly effective in targeted drug delivery and diagnostic applications. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications .

Biological Activity

D-Galactose-4-d (D-Gal-4-d) is a labeled form of D-galactose, a monosaccharide that plays significant roles in various biological processes. This article explores the biological activity of D-Gal-4-d, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of D-Galactose

D-galactose is a sugar that is crucial for the synthesis of glycoproteins and glycolipids. It is involved in numerous physiological processes, including cellular signaling and immune responses. The deuterated form, D-Gal-4-d, has been utilized in research to trace metabolic pathways and understand the biochemical roles of galactose in greater detail.

Biological Mechanisms

  • Oxidative Stress Modulation :
    D-Gal-4-d has been shown to influence oxidative stress levels in various biological systems. Studies indicate that it can exacerbate oxidative stress when administered at high doses, leading to aging-related changes in animal models. For example, a study demonstrated that D-galactose administration resulted in increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), which are markers of oxidative damage .
  • Gut Microbiota Interaction :
    Recent research highlights the role of D-Gal-4-d in modulating gut microbiota composition. In a study involving irradiated mice, D-galactose treatment altered gut microbiota structure, which was linked to improved survival rates post-radiation exposure. This suggests that D-Gal-4-d may have protective effects against gastrointestinal injuries by promoting beneficial microbial populations .
  • Anti-Aging Effects :
    D-Gal-4-d is frequently used to induce aging models in experimental settings. Its administration has been associated with cognitive decline and other aging markers in various studies. However, some findings suggest potential therapeutic applications in mitigating these effects through antioxidant mechanisms .

Case Studies

  • Oxidative Stress and Aging :
    A study conducted on rats demonstrated that D-galactose induced significant oxidative stress, leading to brain and liver damage. The administration of antioxidants alongside D-galactose showed protective effects against these injuries, indicating a potential therapeutic avenue for age-related diseases .
  • Radiation Protection :
    In experiments involving ionizing radiation, mice treated with D-galactose showed increased survival rates due to its modulatory effects on oxidative metabolism and redox homeostasis. The study indicated that D-galactose preconditioning could enhance cellular resilience against oxidative stress induced by radiation .
  • Clinical Trials :
    An open-label pilot trial involving patients with PMM2-CDG (Phosphomannomutase 2-congenital disorder of glycosylation) reported varying degrees of improvement in quality of life after D-galactose supplementation. While not universally effective, some patients experienced significant benefits such as reduced infections and improved motor skills .

Data Summary

Study FocusFindingsImplications
Oxidative StressIncreased MDA and ROS levels with D-gal treatmentLinks between oxidative stress and aging
Gut Microbiota InteractionAltered microbiota led to improved survival ratesPotential for gut health therapies
Clinical OutcomesMixed results in PMM2-CDG patientsSuggests personalized approaches needed

Q & A

Basic Research Questions

Q. How is D-Galactose-4-d synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves acid- or base-catalyzed hydrogen-deuterium exchange at the C4 position, followed by purification via column chromatography. Characterization requires high-resolution mass spectrometry (HRMS) to confirm isotopic mass and ²H NMR spectroscopy to verify deuterium incorporation. Cross-validation with non-deuterated standards using HPLC or GC-MS ensures purity and positional accuracy .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and lab coats to minimize skin contact. Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent isotopic exchange or degradation. Safety protocols should align with OSHA HCS guidelines, though specific glove material permeability data for deuterated sugars may require consultation with manufacturers .

Q. What analytical techniques are most reliable for confirming isotopic purity?

  • Methodological Answer : Isotopic purity is validated using ²H NMR (absence of proton signals at C4) and HRMS (mass shift of +1 Da per deuterium atom). Comparative retention times in HPLC or GC-MS against non-deuterated galactose further confirm structural integrity .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in metabolic flux analysis?

  • Methodological Answer : Control for kinetic isotope effects (KIEs) by parallel experiments with non-deuterated galactose. Optimize tracer concentration to avoid cellular toxicity and validate incorporation efficiency via LC-MS/MS of downstream metabolites. Use time-course sampling to account for isotopic dilution in dynamic systems .

Q. How should researchers address discrepancies in deuterium incorporation efficiency across synthesis batches?

  • Methodological Answer : Standardize reaction conditions (e.g., catalyst purity, temperature, and reaction time). Implement batch-to-batch validation using HRMS and NMR, and document deviations in supplementary materials. Cross-reference with independent synthesis protocols from peer-reviewed literature to identify critical variables .

Q. What strategies mitigate isotopic dilution effects in long-term cell culture studies?

  • Methodological Answer : Pre-equilibrate cell media with deuterated glucose/galactose for 24–48 hours before experiments. Calculate dilution correction factors using mass isotopomer distribution analysis (MIDA) and validate with intracellular metabolite extraction followed by LC-MS .

Q. How can researchers statistically validate observed kinetic isotope effects in enzymatic reactions?

  • Methodological Answer : Apply Michaelis-Menten kinetics to compare VmaxV_{max} and KmK_m between deuterated and non-deuterated substrates. Use Arrhenius plots to analyze activation energy differences. Bayesian statistical models can quantify uncertainty in KIE measurements, while control experiments with non-enzymatic reactions rule out abiotic effects .

Q. What are the best practices for documenting experimental reproducibility with deuterated compounds?

  • Methodological Answer : Include detailed synthesis protocols, storage conditions, and analytical validation data in supplementary materials. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating bulk characterization data from main text results. Reference established methodologies from authoritative reviews to ensure consistency .

Q. Data Analysis & Contradiction Resolution

Q. How should contradictory results in deuterium tracing experiments be analyzed?

  • Methodological Answer : Conduct sensitivity analysis to identify variables affecting isotopic incorporation (e.g., pH, temperature). Cross-validate with orthogonal techniques (e.g., isotopomer-specific fluorescence assays vs. MS). Reconcile discrepancies by comparing experimental conditions with literature precedents and reporting limitations in the discussion section .

Q. What computational tools are recommended for modeling isotopic effects in this compound studies?

  • Methodological Answer : Use software like Isodyn or INCA for metabolic flux analysis, which account for ²H labeling patterns. Quantum chemistry packages (e.g., Gaussian) can simulate KIEs in enzymatic mechanisms. Validate models with experimental KcatK_{cat} and KmK_m data from controlled assays .

Properties

IUPAC Name

(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FDDJWOOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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